Product packaging for 4,5-Dichloro-6-(chloromethyl)-pyrimidine(Cat. No.:CAS No. 105708-06-3)

4,5-Dichloro-6-(chloromethyl)-pyrimidine

Cat. No.: B13037255
CAS No.: 105708-06-3
M. Wt: 197.45 g/mol
InChI Key: MHLODSYJYGXERC-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-(chloromethyl)-pyrimidine is a multifunctional heteroaromatic scaffold of significant interest in medicinal and synthetic chemistry. Its structure features three reactive sites, making it a valuable intermediate for constructing diverse compound libraries. The two chlorine atoms on the pyrimidine ring are excellent leaving groups, enabling sequential nucleophilic aromatic substitution reactions to introduce amines, alkoxides, and other nucleophiles . The chloromethyl group at the 6-position offers a distinct handle for further functionalization, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, to append various pharmacophores . Chlorinated pyrimidines are privileged structures in drug discovery, with more than 250 FDA-approved drugs containing chlorine atoms . As a key subclass, pyrimidine-based compounds demonstrate a broad spectrum of pharmacological activities, including use as anti-infectives, anticancer agents, and treatments for neurological disorders . The high reactivity of this specific reagent makes it particularly useful for exploring structure-activity relationships (SAR) and for the efficient synthesis of complex, drug-like molecules aimed at novel biological targets . Researchers can leverage this compound to develop potential inhibitors for various diseases, capitalizing on the pyrimidine ring's ability to act as a bioisostere for phenyl and other aromatic systems, often improving pharmacokinetic properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Cl3N2 B13037255 4,5-Dichloro-6-(chloromethyl)-pyrimidine CAS No. 105708-06-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105708-06-3

Molecular Formula

C5H3Cl3N2

Molecular Weight

197.45 g/mol

IUPAC Name

4,5-dichloro-6-(chloromethyl)pyrimidine

InChI

InChI=1S/C5H3Cl3N2/c6-1-3-4(7)5(8)10-2-9-3/h2H,1H2

InChI Key

MHLODSYJYGXERC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Cl)CCl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4,5 Dichloro 6 Chloromethyl Pyrimidine

Nucleophilic Substitution Reactions of Chlorine Atoms

The presence of three chlorine atoms—two on the pyrimidine (B1678525) ring (at C-4 and C-5) and one in the exocyclic methyl group (at C-6)—offers multiple sites for nucleophilic attack. The reactions at these sites are distinct, involving different mechanisms and exhibiting varied reactivity, which can be exploited for selective functionalization.

The chlorine atoms attached to the pyrimidine ring at positions C-4 and C-5 are susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the strong electron-withdrawing inductive effects of the chlorine atoms. This reduction in electron density makes the ring carbons highly electrophilic and prone to attack by nucleophiles.

Generally, in dichloropyrimidine systems, the chlorine at the C-4 position is the most reactive towards nucleophiles. evitachem.comwuxiapptec.com This heightened electrophilicity is due to the cumulative electron-withdrawing influence of the adjacent ring nitrogen at position 3 and the other halogen substituents. evitachem.com In the case of 4,5-dichloro-6-(chloromethyl)-pyrimidine, the chlorine at C-4 is activated by the N-3 atom and the chloro-substituent at C-5. While the chlorine at C-5 also renders the C-5 carbon electrophilic, it is generally less reactive than the C-4 position in SNAr reactions. This differential reactivity allows for sequential and regioselective substitution, where a nucleophile can displace the C-4 chlorine under milder conditions while leaving the C-5 chlorine intact. evitachem.com However, the steric hindrance posed by the adjacent chloromethyl group at C-6 and the chloro group at C-5 may also influence the rate and regioselectivity of the substitution. vulcanchem.com

Table 1: General Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Substituted Dichloropyrimidines
Starting Material AnalogueNucleophileConditionsMajor Product PositionYield (%)Reference
4,6-dichloro-2-(methylsulfonyl)pyrimidineAnilineNaHCO₃, DMF, r.t.C-4 Substitution95 researchgate.net
4,6-dichloro-2-(methylsulfonyl)pyrimidine4-MethoxyanilineNaHCO₃, DMF, r.t.C-4 Substitution99 researchgate.net
4,5-dichloro-6-(methylthio)pyrimidine (B13079971)Sodium EthoxideEtOH, 20°CC-4 Substitution89 evitachem.com
2,4-dichloropyrimidineAmmoniaToluene, refluxC-4/C-2 Mixture65 (combined) evitachem.com
2,4-dichloro-6-methoxypyrimidineAmineVariesC-2 Substitution- wuxiapptec.com

The chlorine atom of the chloromethyl group at the C-6 position exhibits reactivity characteristic of a primary alkyl halide. It readily participates in nucleophilic substitution reactions, typically following an SN2 mechanism. This site allows for the introduction of a wide variety of functional groups through reaction with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of aminomethyl, thiomethyl, or alkoxymethyl pyrimidine derivatives, respectively. evitachem.com

The reactivity of this exocyclic chlorine is generally distinct from that of the ring chlorines. SN2 reactions at the chloromethyl group often proceed under conditions that may not be sufficient to promote the SNAr reaction at the C-4 or C-5 positions, allowing for selective functionalization of the side chain. Conversely, the conditions required for aromatic substitution at the ring carbons will typically also lead to substitution at the more reactive chloromethyl position. This sequential reactivity is a key feature in the use of this compound as a synthetic intermediate. evitachem.com

Regioselectivity is a critical consideration when multiple reactive sites are present. In this compound, the outcome of a nucleophilic substitution reaction is dictated by a balance of electronic and steric factors.

Electronic Effects : The electron-deficient nature of the pyrimidine ring strongly activates the C-4 and C-5 positions towards SNAr. The C-4 position is generally considered the most electrophilic site due to its proximity to the N-3 ring nitrogen. evitachem.com Quantum mechanics calculations on related dichloropyrimidines show that the Lowest Unoccupied Molecular Orbital (LUMO) is often largest at the C-4 carbon, predicting it as the primary site of nucleophilic attack. wuxiapptec.com

Steric Effects : The chloromethyl group at C-6 and the chlorine atom at C-5 create a sterically congested environment. vulcanchem.com This steric hindrance can influence the regioselectivity, potentially directing larger nucleophiles away from the C-5 position and favoring attack at the C-4 position. In some systems, bulky substituents have been shown to direct nucleophilic attack to a less sterically hindered position. researchgate.net

Given these factors, the general order of reactivity towards nucleophiles is predicted to be: Chloromethyl > C-4 Chlorine > C-5 Chlorine . This hierarchy allows for a degree of selective functionalization. For instance, a mild nucleophile at a low temperature might react exclusively at the chloromethyl group, while a stronger nucleophile under more forcing conditions could react at both the chloromethyl group and the C-4 position. Achieving substitution at the C-5 position is typically the most challenging and often requires the more reactive sites to be blocked or to have already reacted.

Stereoselectivity is not a factor in reactions at the achiral ring carbons. However, if the nucleophilic substitution at the chloromethyl group leads to the creation of a new chiral center, the potential for stereoselective synthesis would depend on the use of chiral nucleophiles or catalysts.

Transformations Involving the Pyrimidine Ring System

Beyond simple substitution, the this compound scaffold can undergo more profound transformations that alter the heterocyclic core itself. These reactions are valuable for creating novel and complex molecular architectures.

The electron-deficient pyrimidine ring can be susceptible to ring-opening upon attack by strong, ambident nucleophiles. A common mechanism for such transformations is the SN(ANRORC) pathway, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. clockss.org

In this process, a 1,3-ambident nucleophile, such as guanidine (B92328) or thiourea (B124793), would initially attack an electrophilic carbon on the pyrimidine ring (likely C-4 or C-6). This addition forms a transient, unstable adduct. clockss.org Subsequently, the pyrimidine ring cleaves, typically via scission of one of the N-C bonds, to form a ring-opened intermediate. This linear intermediate can then re-cyclize by the attack of a terminal nucleophilic center onto another electrophilic site, displacing a portion of the original ring and forming a new heterocyclic system. clockss.orgrsc.org For example, treatment of related pyrimidines with guanidine can replace the N1-C2-N3 fragment of the pyrimidine, resulting in a pyrimidine-to-pyrimidine transformation. clockss.org The specific outcome of such a reaction with this compound would be highly dependent on the nucleophile used and the reaction conditions.

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, which are common motifs in pharmacologically active compounds. researchgate.net The general strategy involves a two-step sequence: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization.

For example, a bifunctional nucleophile can be used to bridge two positions on the pyrimidine core. An amine-containing nucleophile (e.g., an amino alcohol or amino thiol) could first displace the highly reactive chlorine of the chloromethyl group. The newly introduced alcohol or thiol moiety could then undergo an intramolecular nucleophilic attack on the electrophilic C-5 carbon, displacing the chlorine atom and forming a new five- or six-membered ring fused to the pyrimidine. This approach can lead to the formation of systems like pyrimido[1,6-a]pyrimidines or other complex polycyclic structures. nih.govnih.gov

Table 2: Examples of Fused Heterocycle Formation from Pyrimidine Precursors
Pyrimidine PrecursorReagent(s)Fused System FormedReaction TypeReference
6-AminothiouracilFormyl cyclic ketonesCycloalkyl-pyrimido-pyrimidinonesCondensation / Cyclization nih.gov
1,3-Disubstituted 5-cyanouracilsGuanidine2,4-Diamino-5-carbamoylpyrimidinesRing Transformation rsc.org
1-Phenyl-5-cyanouracilThiourea7-Aminopyrimido[4,5-d]pyrimidineRing Transformation rsc.org
2,4-Dichloroquinoline-3-carbonitrileGuanidinePyrimido[5,4-c]quinolineCyclization researchgate.net
4-Aryl-6-bromomethyl-pyrimidinoneAnilinesDihydroisoxazolo[4,3-d]pyrimidinoneRing Transformation / Cyclization researchgate.net

This synthetic strategy leverages the built-in reactivity of the starting material to construct complex molecules in a controlled manner, making this compound a valuable tool for building libraries of novel heterocyclic compounds for screening purposes.

Oxidative and Reductive Transformations of this compound

The presence of the chloromethyl group at the C6 position of the pyrimidine ring in this compound offers a reactive site for various oxidative and reductive transformations. These reactions allow for the introduction of different functional groups, further expanding the synthetic utility of this heterocyclic scaffold.

Oxidative Transformations:

The chloromethyl group is susceptible to oxidation to yield corresponding aldehydes and carboxylic acids. A common oxidizing agent employed for this transformation is potassium permanganate (B83412) (KMnO₄) under acidic conditions. The reaction proceeds through the initial oxidation of the primary alcohol, which would be formed in situ if any hydrolysis of the chloromethyl group occurs, to an aldehyde. Further oxidation of the aldehyde under the reaction conditions leads to the formation of the carboxylic acid. The control of reaction parameters such as temperature and reaction time is crucial to selectively isolate the aldehyde intermediate, as over-oxidation to the more thermodynamically stable carboxylic acid is a common outcome.

Reductive Transformations:

Conversely, the chloromethyl group can be reduced to a methyl group. This transformation is typically achieved using hydride-donating reagents. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) under anhydrous conditions. These reagents effect the reductive dehalogenation of the chloromethyl moiety. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, lithium aluminum hydride is a more powerful reducing agent than sodium borohydride and may also reduce other susceptible groups if present.

The following table summarizes the key oxidative and reductive transformations of this compound.

TransformationReagent(s)Product(s)Notes
Oxidation Potassium permanganate (KMnO₄), Acid4,5-Dichloro-6-formylpyrimidine (aldehyde)Intermediate product, can be isolated under controlled conditions.
Potassium permanganate (KMnO₄), Acid4,5-Dichloropyrimidine-6-carboxylic acidFinal oxidation product.
Reduction Lithium aluminum hydride (LiAlH₄)4,5-Dichloro-6-methylpyrimidinePowerful reducing agent.
Sodium borohydride (NaBH₄)4,5-Dichloro-6-methylpyrimidineMilder reducing agent.

Cross-Coupling Reactions and C-H Functionalization Strategies

The di-chloro substitution pattern on the pyrimidine ring of this compound presents opportunities for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature on cross-coupling reactions of this exact molecule is limited, the reactivity of the chloro-substituents can be inferred from studies on other dichloropyrimidines. Additionally, the potential for C-H functionalization offers a modern and efficient approach to further derivatization.

Cross-Coupling Reactions:

The chlorine atoms at the C4 and C5 positions of the pyrimidine ring are potential sites for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The relative reactivity of the two chlorine atoms can be influenced by steric and electronic factors, as well as the specific reaction conditions, including the choice of catalyst, ligand, and base. In many dichloropyrimidine systems, the chlorine at the C4 position is reported to be more reactive towards palladium-catalyzed cross-coupling due to its electronic environment.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with boronic acids or their esters to form aryl- or vinyl-substituted pyrimidines. A typical catalyst system would involve a palladium(0) source, such as Pd(PPh₃)₄, and a base like potassium carbonate. nih.govresearchgate.net

Sonogashira Coupling: The coupling with terminal alkynes can be achieved via the Sonogashira reaction, typically employing a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine. acs.orgoregonstate.edu This reaction would lead to the formation of alkynyl-substituted pyrimidines.

Heck Reaction: The Heck reaction would enable the introduction of alkenyl groups by reacting with alkenes in the presence of a palladium catalyst and a base. mdpi.com

Buchwald-Hartwig Amination: This reaction provides a route to amino-substituted pyrimidines by coupling with primary or secondary amines, using a palladium catalyst and a suitable ligand and base. thieme-connect.comresearchgate.net

The following table outlines potential cross-coupling reactions for this compound based on analogous systems.

Reaction TypeCoupling PartnerCatalyst System (Typical)Potential Product(s)
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄, K₂CO₃4-Aryl/vinyl-5-chloro-6-(chloromethyl)-pyrimidine
Sonogashira R-C≡CHPdCl₂(PPh₃)₂, CuI, Et₃N4-Alkynyl-5-chloro-6-(chloromethyl)-pyrimidine
Heck AlkenePd(OAc)₂, P(o-tolyl)₃, Et₃N4-Alkenyl-5-chloro-6-(chloromethyl)-pyrimidine
Buchwald-Hartwig R¹R²NHPd₂(dba)₃, BINAP, NaOtBu4-(R¹R²-amino)-5-chloro-6-(chloromethyl)-pyrimidine

C-H Functionalization Strategies:

Direct C-H functionalization represents an atom-economical approach to modify the pyrimidine core. For this compound, the C2-H bond is a potential site for such transformations. Palladium-catalyzed C-H arylation, for instance, could be achieved by reacting the substrate with an aryl halide in the presence of a suitable palladium catalyst and a ligand. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. While direct C-H functionalization of this compound has not been extensively reported, the general principles established for other pyrimidine derivatives suggest its feasibility.

Derivatization and Design of Novel Pyrimidine Analogs from 4,5 Dichloro 6 Chloromethyl Pyrimidine

Synthesis of Monosubstituted and Disubstituted Pyrimidine (B1678525) Derivatives

The chlorine atoms at positions 4 and 5 of the pyrimidine ring are susceptible to nucleophilic substitution, providing a direct route to monosubstituted and disubstituted derivatives. The reactivity of these positions can be influenced by steric and electronic factors, allowing for a degree of controlled substitution.

The introduction of a single substituent can be achieved by carefully controlling reaction conditions. For example, amination of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines has been shown to yield monosubstituted products. nih.gov The reaction of sterically unhindered primary amines can proceed smoothly, while bulkier amines may result in lower yields of the monosubstituted product. nih.gov Similarly, reacting 4,5-dichloro-6-(chloromethyl)-pyrimidine with nucleophiles like amines or thiols can lead to the replacement of one of the chlorine atoms, typically at the more reactive C4 position. evitachem.com

The synthesis of disubstituted derivatives involves the replacement of both chlorine atoms. This can be achieved by using an excess of the nucleophile or by employing more forcing reaction conditions. For instance, the reaction of 4,6-dichloropyrimidines with amines in the presence of a palladium catalyst can lead to the formation of 4,6-diaminopyrimidines. nih.gov The stepwise substitution with different nucleophiles can also be employed to generate unsymmetrically disubstituted pyrimidines, further expanding the structural diversity of the resulting compounds.

Starting MaterialReagent(s)Product TypeReference
4,6-DichloropyrimidineAdamantane-containing aminesMonosubstituted aminopyrimidine nih.gov
4,6-DichloropyrimidineAmines, Pd(0) catalystDisubstituted diaminopyrimidine nih.gov
This compoundAmines or ThiolsMono- or Disubstituted pyrimidines evitachem.com

Strategic Functionalization of the Pyrimidine Ring with Various Substituents

The strategic functionalization of this compound is centered around the reactivity of its three chloro substituents. The chlorine atoms on the pyrimidine ring at positions C4 and C5, and the chlorine in the chloromethyl group at C6, all serve as handles for introducing a wide array of functional groups.

Nucleophilic substitution is the most common strategy for functionalizing the pyrimidine core. evitachem.com The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the chlorine substituents makes the carbon atoms at positions 4 and 6 particularly electrophilic and thus susceptible to attack by nucleophiles. vulcanchem.com A variety of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the chlorine atoms. For example, treatment with amines or thiourea (B124793) in polar aprotic solvents like dimethylformamide (DMF) leads to the corresponding substituted pyrimidines. evitachem.com

The chloromethyl group at position 6 offers an additional site for modification. This group can undergo nucleophilic substitution to introduce different functionalities or can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents like potassium permanganate (B83412). evitachem.com This aldehyde or carboxylic acid can then be used in further synthetic transformations, such as condensations or amide bond formations, to build more complex molecules.

The stepwise nature of these substitutions allows for the strategic and controlled introduction of different groups onto the pyrimidine scaffold. For instance, the C4-chloro group is generally more reactive towards nucleophiles than the C5-chloro group, enabling selective monosubstitution at the C4 position under controlled conditions. Subsequent reaction under harsher conditions or with a different nucleophile can then modify the C5 and/or the C6-chloromethyl position.

Reaction TypeReagent(s)Functional Group IntroducedReference
Nucleophilic SubstitutionAmines, ThiolsAmino, Thio evitachem.com
OxidationPotassium permanganateAldehyde, Carboxylic acid evitachem.com
Alkylation/SubstitutionVarious nucleophilesVarious functional groups via the chloromethyl handle

Expansion to Polycyclic and Fused Pyrimidine Architectures

The derivatized pyrimidine core obtained from this compound is an excellent platform for constructing more complex polycyclic and fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry as they are often found in the structures of potent biological agents.

Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and exhibit a wide range of pharmacological activities. nih.gov A common synthetic strategy involves the reaction of a substituted pyrimidine with a hydrazine (B178648) derivative. For instance, the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with aromatic or aliphatic hydrazines can selectively yield 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. researchgate.net The resulting 4-chloro group can then be further functionalized. researchgate.net This approach highlights how a suitably functionalized pyrimidine, conceptually derivable from this compound via oxidation of the chloromethyl group to an aldehyde, can be a key intermediate for this class of fused heterocycles. Other synthetic routes start from aminopyrazole precursors which are then cyclized to form the pyrimidine ring. mdpi.comnih.gov The pyrazolo[3,4-d]pyrimidine scaffold is a key feature in many kinase inhibitors. mdpi.comrsc.org

Pyrimidopyrimidines, which consist of two fused pyrimidine rings, represent another important class of heterocyclic compounds with diverse biological activities. researchgate.netresearchgate.netnih.gov The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through various methods, often involving the cyclization of appropriately substituted pyrimidines. researchgate.netmdpi.comoiccpress.com For example, 6-aminouracil (B15529) derivatives can react with aldehydes and amines in a multicomponent reaction to form the pyrimido[4,5-d]pyrimidine (B13093195) core. researchgate.net This suggests that a derivative of this compound, after conversion of the chloro substituents to amino and other functional groups, could serve as a precursor for such cyclizations.

Similarly, pyrimido[5,4-d]pyrimidine (B1612823) systems can be synthesized from functionalized pyrimidines. researchgate.netnih.gov One approach involves a Dimroth rearrangement of a precursor to form the aromatic pyrimido[5,4-d]pyrimidine, which can then be further substituted. researchgate.netnih.gov

The fusion of a thiazole (B1198619) ring to a pyrimidine core gives rise to thiazolopyrimidine derivatives, which are known for their therapeutic potential. mdpi.com The synthesis of thiazolo[4,5-d]pyrimidines can be achieved by reacting a 4-aminothiazole derivative with a reagent that forms the pyrimidine ring. mdpi.com Conversely, a suitably substituted pyrimidine can be used as the starting point. For example, the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) with 2-amino-4,5-dihydrothiazole leads to the formation of a pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine system. researchgate.net This demonstrates a direct pathway from a chloropyrimidine to a fused thiazole derivative. Thiazolo[5,4-d]pyrimidines have also been synthesized and evaluated for their biological activities. nih.gov At present, there is limited specific information in the provided search results regarding the synthesis of thiazepine fused pyrimidine derivatives starting from this compound.

Fused SystemGeneral Synthetic StrategyStarting Material ExampleReference
Pyrazolo[3,4-d]pyrimidineReaction of a substituted pyrimidine with hydrazine4,6-Dichloropyrimidine-5-carboxaldehyde researchgate.net
Pyrimido[4,5-d]pyrimidineCyclization of substituted pyrimidines6-Aminouracil derivatives researchgate.net
Pyrimido[5,4-d]pyrimidineDimroth rearrangement of precursors6-Cyanopurine derivatives nih.gov
Thiazolo[4,5-d]pyrimidine (B1250722)Reaction of a dichloropyrimidine with an aminothiazole2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine researchgate.net

General Principles of Structure-Activity Relationship (SAR) in Pyrimidine Derivatization

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.

For many classes of pyrimidine-based therapeutic agents, specific substitutions at the C2, C4, C5, and C6 positions are critical for activity. For instance, in a series of pyrimido[4,5-d]pyrimidine derivatives with antidepressant activity, the spatial conformation of the molecule, dictated by its substituents, was found to be key for its binding to receptor sites. nih.gov

In the context of fused pyrimidine systems, the substituents on both the pyrimidine and the fused ring play a significant role. For thiazolo[4,5-d]pyrimidine derivatives with anticancer activity, the introduction of a trifluoromethyl group was found to enhance pharmacological properties. mdpi.com Modifications at different positions of the fused ring system led to significant variations in antiproliferative activity, highlighting sensitive points for molecular modification. mdpi.com

Similarly, for pyrimidine dihydroquinoxalinone derivatives acting as tubulin inhibitors, modifications at the C2 position of the pyrimidine ring and on the appended rings were systematically explored to determine their impact on potency. nih.gov These studies often reveal that specific combinations of substituents are required to achieve the desired biological effect, whether it be enhancing potency, improving selectivity, or modulating pharmacokinetic properties. The diverse functionalization possibilities offered by this compound make it an ideal starting point for such SAR explorations.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4,5 Dichloro 6 Chloromethyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. While specific experimental NMR data for 4,5-dichloro-6-(chloromethyl)-pyrimidine is not widely published, a detailed analysis of closely related structures, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, provides a strong basis for predicting its spectral features. mdpi.com

In the ¹H NMR spectrum of a potential this compound sample, two key signals would be anticipated. The protons of the chloromethyl (-CH₂Cl) group are expected to appear as a singlet, typically in the range of δ 4.5-5.0 ppm. This downfield shift is attributable to the deshielding effect of the adjacent chlorine atom and the pyrimidine (B1678525) ring. For instance, the chloromethyl protons in the analogous 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine are observed as a singlet at 4.92 ppm. mdpi.com The second signal would correspond to the lone aromatic proton on the pyrimidine ring. Its chemical shift would be significantly influenced by the electron-withdrawing nature of the two nitrogen atoms and the three chlorine substituents, likely placing it in the far downfield region, potentially above δ 8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₂Cl 4.5 - 5.0 Singlet

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five distinct signals corresponding to each unique carbon atom. The carbon of the chloromethyl group would likely resonate in the range of δ 40-50 ppm. In the case of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, this carbon appears at 46.5 ppm. mdpi.com The carbon atoms of the pyrimidine ring would be observed further downfield. The carbons directly bonded to chlorine atoms (C4 and C5) are expected to have their resonances significantly shifted downfield. The C6 carbon, attached to the chloromethyl group, and the C2 carbon, situated between the two nitrogen atoms, would also exhibit distinct chemical shifts based on their electronic environments. For comparison, the C-Cl carbon in the pyrazolo[3,4-d]pyrimidine analog is found at δ 161.8 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C H₂Cl 40 - 50
C 2 150 - 160
C 4 > 160
C 5 > 155

| C 6 | > 150 |

To unambiguously assign all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify any spin-spin coupling between protons. In the case of this compound itself, no cross-peaks would be expected as the two proton signals are singlets. However, in derivatives where substitution introduces adjacent protons, COSY is vital for establishing their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively link the ¹H signal of the chloromethyl group to its corresponding ¹³C signal, and the pyrimidine proton to its attached carbon.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (C₅H₃Cl₃N₂), the theoretical monoisotopic mass is 195.93619 Da. uni.lu

HRMS analysis would confirm this elemental formula, distinguishing it from other potential compounds with the same nominal mass. The technique is also invaluable for analyzing reaction products and impurities. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in a distinctive cluster of peaks for the molecular ion, providing further confirmation of the number of chlorine atoms present. Predicted collision cross section (CCS) values, which relate to the ion's shape, can also be calculated to aid in identification. uni.lu

Table 3: Predicted HRMS Data for this compound Isomer uni.lu

Adduct Predicted m/z
[M+H]⁺ 196.94347
[M+Na]⁺ 218.92541

For comparison, the related compound 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine showed an [M+H]⁺ ion at m/z 217.0050 in its HRMS (ESI-TOF) spectrum, which was in close agreement with its calculated value. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the presence of specific functional groups. In the IR spectrum of this compound, several characteristic absorption bands would be expected.

The pyrimidine ring itself gives rise to a series of complex bands. The C=N and C=C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. The presence of the chloromethyl group would be indicated by C-H stretching vibrations around 2950-2980 cm⁻¹. The most prominent and diagnostic peaks, however, would be the C-Cl stretching vibrations, which are expected to produce strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹. For example, the gas-phase IR spectrum of the related 4,6-dichloropyrimidine (B16783) shows strong bands in this region. nist.govnist.gov

Table 4: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching > 3000
-CH₂Cl C-H Stretching ~2950 - 2980
Pyrimidine Ring C=N, C=C Stretching 1600 - 1400
C-Cl (Aromatic) Stretching 800 - 600

X-ray Diffraction Analysis for Definitive Solid-State Structure Determination

While NMR, MS, and IR can collectively propose a structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of a molecule's constitution and its three-dimensional arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Although a crystal structure for this compound is not publicly available, the structure of the closely related 4,6-dichloro-5-methylpyrimidine (B15144) offers significant insights. nih.gov In this analog, the pyrimidine ring is essentially planar. The C-Cl bond lengths are approximately 1.73 Å, and the C-C and C-N bond lengths within the ring are consistent with aromatic character. nih.gov It is expected that this compound would adopt a similar planar ring structure. X-ray analysis would precisely determine all bond lengths, bond angles, and torsional angles, confirming the substitution pattern. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. In the case of 4,6-dichloro-5-methylpyrimidine, molecules are linked into dimers by C-H···N hydrogen bonds. nih.gov

Table 5: Crystallographic Data for the Analogous 4,6-dichloro-5-methylpyrimidine nih.gov

Parameter Value
Chemical Formula C₅H₄Cl₂N₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.463 (5)
b (Å) 7.827 (5)
c (Å) 11.790 (5)
β (°) 93.233 (5)
Volume (ų) 687.6 (7)

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental validation of a newly synthesized compound's empirical formula. This destructive method, typically involving combustion analysis, quantifies the mass percentages of core elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. nih.gov The resulting experimental data are then compared against the theoretical percentages calculated from the proposed molecular formula. For a compound to be considered pure and its structure validated, the experimentally determined values must typically fall within a narrow margin of error, commonly ±0.4%, of the calculated values, a standard required by many scientific journals. nih.gov This process is crucial for confirming that the target molecule has been synthesized successfully and is free from significant impurities.

For the parent compound, this compound, the theoretical elemental composition is derived from its molecular formula, C₅H₃Cl₃N₂. evitachem.com These calculated values serve as the benchmark for experimental verification.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Count Total Mass ( g/mol ) Percentage (%)
Carbon C 12.011 5 60.055 30.42
Hydrogen H 1.008 3 3.024 1.53
Chlorine Cl 35.453 3 106.359 53.87
Nitrogen N 14.007 2 28.014 14.19

| Total | | | | 197.452 | 100.00 |

Detailed Research Findings in Derivative Characterization

The utility of elemental analysis is extensively documented in the characterization of various pyrimidine derivatives. In the synthesis of novel compounds, this technique provides the ultimate confirmation of their elemental makeup, complementing spectroscopic data from NMR and IR.

Research on various pyrimidine-based scaffolds demonstrates the routine and successful application of elemental analysis. For instance, in the development of novel 7-amino-thiazolo[5,4-d]pyrimidine derivatives, elemental analyses for carbon, hydrogen, and nitrogen were performed, with results consistently falling within the scientifically accepted ±0.4% of the theoretical values, confirming the purity and identity of the synthesized compounds. nih.gov Similarly, the structures of newly created thiazolo[4,5-d]pyrimidine (B1250722) derivatives were substantiated through methods including elemental analysis, which provided satisfactory data in line with the expected structures. rsc.org

Specific quantitative data from the synthesis of other complex pyrimidine derivatives further highlight the power of this technique. The results, as shown in the table below, display a strong correlation between the calculated and experimentally found percentages, thereby validating the proposed chemical structures.

Table 2: Elemental Analysis Data for Representative Pyrimidine Derivatives

Compound Name/Reference Molecular Formula Analysis %C %H %N %Other
Derivative from Ref. researchgate.net C₃₄H₂₈ClN₇O₃ Calculated 61.09 3.81 18.32 5.15 (Cl)
Found 60.99 3.80 18.33 5.13 (Cl)
N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo[1,2-a]pyrimidin-3-amine icm.edu.pl C₂₃H₂₆N₄ Calculated 77.06 7.31 15.63 -

In other studies, while detailed numerical data are not always presented in the main text, the confirmation of structure through elemental analysis is a stated prerequisite for further investigation. For example, the successful synthesis and structural establishment of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its subsequent derivatives were confirmed using a combination of spectroscopic methods and elemental analysis. mdpi.commdpi.com The synthesis of various new pyrimidine derivatives is often concluded by stating that the compounds were characterized by methods including elemental analysis, which confirmed the proposed structures. researchcommons.org These consistent reports across the chemical literature underscore the indispensable role of elemental analysis in the structural elucidation of new chemical entities.

Computational Chemistry Applications in the Study of 4,5 Dichloro 6 Chloromethyl Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. core.ac.ukyoutube.com This approach is computationally less demanding than other high-level ab initio methods, allowing for the study of larger and more complex molecular systems with considerable accuracy. nih.gov

In the study of pyrimidine (B1678525) derivatives, DFT is employed to predict various properties:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to find its most stable conformation.

Electronic Properties: Calculation of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: Generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com These maps are vital for predicting sites of chemical reactions. For example, red-colored, electron-rich regions indicate sites susceptible to electrophilic attack, while blue-colored, electron-poor regions are prone to nucleophilic attack. mdpi.com

Thermodynamic Properties: Calculation of energies, which can be used to determine the acidity (pKa values) of different sites on the pyrimidine ring by computing the energy change (ΔE) associated with proton dissociation. mdpi.com

Research on related pyrimidine compounds has utilized DFT at specific levels of theory, such as B3LYP/6-31+G(d,p), to accurately compute molecular properties and energetics. mdpi.com These calculations provide a theoretical foundation for understanding the inherent reactivity of the 4,5-dichloro-6-(chloromethyl)-pyrimidine scaffold.

Table 1: Predicted Reactivity Parameters for Pyrimidine Derivatives using DFT This table is illustrative, based on typical parameters calculated for pyrimidine derivatives in computational studies.

Parameter Description Predicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. Indicates regions susceptible to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. Indicates regions susceptible to nucleophilic attack, such as the carbon atoms bonded to chlorine. wuxibiology.com
HOMO-LUMO Gap Energy difference between HOMO and LUMO. A smaller gap suggests higher chemical reactivity.
MEP Map Visual representation of electrostatic potential on the electron density surface. Identifies electrophilic sites (e.g., carbons attached to chlorines) and nucleophilic sites (e.g., nitrogen atoms). mdpi.com

Molecular Docking and Dynamics Simulations for Understanding Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govnih.gov It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. This allows researchers to:

Identify potential biological targets.

Predict the binding mode and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking.

Screen virtual libraries of compounds to prioritize those with the highest predicted activity for synthesis and experimental testing. nih.gov

Studies on various pyrimidine derivatives have successfully used molecular docking to investigate their potential as inhibitors for a range of enzymes. nih.govnih.govresearchgate.net For instance, pyrimidine compounds have been docked against targets like the main protease (Mpro) of SARS-CoV-2, S. aureus dihydropteroate (B1496061) synthetase (DHPS), and urease to elucidate their mechanism of action at the molecular level. nih.govnih.govresearchgate.net For derivatives of this compound, which have shown potential as topoisomerase inhibitors, docking simulations can clarify how the chlorines and the chloromethyl group contribute to binding within the enzyme's active site. evitachem.com

Molecular dynamics (MD) simulations can further refine the results of docking studies. MD simulates the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govjapsonline.com The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological activities. nih.gov

For pyrimidine derivatives, QSAR studies are crucial for designing new compounds with enhanced potency. japsonline.comresearchgate.net The process typically involves:

Dataset Preparation: A set of pyrimidine derivatives with known biological activities (e.g., IC50 values) is collected. This set is divided into a training set for model generation and a test set for model validation. japsonline.com

Descriptor Calculation: Various molecular descriptors (e.g., constitutional, topological, electronic, and steric) are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are used to build a mathematical equation relating the descriptors to the biological activity. tandfonline.comnih.gov

Model Validation: The predictive power of the QSAR model is assessed using statistical parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (r²_pred). nih.govresearchgate.net

QSAR studies on pyrimidine derivatives have successfully developed models with high predictive power. nih.govjapsonline.com For example, in a study of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, an ANN model demonstrated superior performance (R² = 0.998) compared to an MLR model (R² = 0.889). nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to generate contour maps that visualize the regions where steric, electrostatic, or hydrophobic modifications would likely improve activity. japsonline.comresearchgate.net

Table 2: Statistical Parameters from QSAR Studies on Pyrimidine Derivatives

QSAR Model Target/Activity q² / Q² r² / R² r²_pred Reference
CoMFA AXL Kinase Inhibition 0.700 0.911 0.709 japsonline.comresearchgate.net
CoMSIA AXL Kinase Inhibition 0.622 0.875 0.668 japsonline.comresearchgate.net
MLR VEGFR-2 Inhibition - 0.889 - nih.govmui.ac.ir
ANN VEGFR-2 Inhibition > MLR model 0.998 - nih.govmui.ac.ir
MLR JAK3 Inhibition 0.65 0.89 - tandfonline.com
ANN JAK3 Inhibition - 0.95 - tandfonline.com

Regioselectivity and Reaction Mechanism Prediction through Theoretical Methods

Theoretical methods, particularly DFT, are instrumental in predicting the regioselectivity of chemical reactions involving polyfunctional molecules like this compound. Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyrimidine ring, but the presence of multiple reactive sites (C4, C5, and the chloromethyl group) can lead to different products.

Computational analysis can explain and predict the outcome of such reactions by:

Analyzing Frontier Orbitals: The distribution of the LUMO can indicate the most electrophilic sites on the pyrimidine ring. For many dichloropyrimidines, the LUMO is primarily located at the C4 and C6 positions, making them more susceptible to nucleophilic attack than the C2 or C5 positions. wuxibiology.com The presence and nature of other substituents on the ring can significantly alter the LUMO distribution and thus change the regioselectivity. wuxibiology.com

Calculating Activation Energies: DFT can be used to model the transition states for nucleophilic attack at different positions. By comparing the calculated activation energies, chemists can predict which reaction pathway is kinetically favored. A lower activation energy corresponds to a faster reaction rate. wuxibiology.com

Studies on 2,4-dichloropyrimidines have shown that while C4 substitution is generally preferred, the introduction of an electron-donating group at the C6 position can reverse this selectivity, favoring attack at the C2 position. wuxibiology.com For this compound, similar calculations can predict the relative reactivity of the C4-Cl, C5-Cl, and the CH₂Cl group towards various nucleophiles, guiding synthetic strategies to achieve the desired product. evitachem.comevitachem.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides a powerful means to predict and interpret the spectroscopic data of molecules, including IR, NMR, and UV-Vis spectra. researchgate.net For this compound, these predictions are valuable for structural confirmation and characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. nih.gov While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to achieve excellent agreement with experimental spectra. nih.gov This allows for the confident assignment of specific absorption bands to functional groups, such as C-Cl, C=N, and aromatic C=C stretches. researchgate.net Studies on similar pyrimidine derivatives have shown a very high correlation (R² = 0.9992) between experimental and calculated vibrational frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov These calculations help in assigning peaks in complex experimental spectra and confirming the molecular structure. Good correlations between experimental and calculated chemical shifts have been reported for related pyrimidine compounds. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. core.ac.ukresearchgate.net This helps in understanding the electronic structure and the nature of the π→π* and n→π* transitions within the conjugated pyrimidine system.

Table 3: Predicted Spectroscopic Data for a Substituted Dichloropyrimidine Moiety This table is illustrative, based on expected values and data from analogous compounds. researchgate.net

Spectroscopy Type Parameter Predicted Value/Region
¹H NMR Chemical Shift (δ) ~4.8-5.0 ppm (s, 1H, -CH₂Cl)
¹³C NMR Chemical Shift (δ) ~160-170 ppm (Pyrimidine carbons attached to Cl)
IR Spectroscopy Wavenumber (cm⁻¹) ~1500-1600 cm⁻¹ (C=N/C=C Aromatic Stretch)
~600-800 cm⁻¹ (C-Cl Stretch)
UV-Vis λmax ~250-300 nm (π→π* transitions)

Research Directions and Future Perspectives for 4,5 Dichloro 6 Chloromethyl Pyrimidine in Chemical Science

Emerging Synthetic Methodologies for Halogenated Pyrimidines with Enhanced Efficiency

The synthesis of halogenated pyrimidines is evolving beyond traditional condensation and halogenation reactions, which often require harsh conditions. evitachem.comresearchgate.net Modern methodologies are focusing on enhancing efficiency, selectivity, and sustainability.

A primary area of advancement is the direct C–H functionalization of the pyrimidine (B1678525) ring. thieme-connect.com This approach avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences. nih.gov Transition-metal-catalyzed methods, particularly using palladium, have enabled the direct arylation, alkylation, and alkenylation of pyrimidine C-H bonds. thieme-connect.comacs.org Future research will likely focus on applying these techniques to complex substrates like 4,5-dichloro-6-(chloromethyl)-pyrimidine, aiming for regioselective functionalization at specific positions.

Furthermore, environmentally benign methods are gaining prominence. An efficient, mild, and regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines has been developed using potassium halides and a hypervalent iodine(III) reagent in water at room temperature, highlighting a shift towards greener solvents and reagents. rsc.org The use of ionic liquids as recyclable media for the C-5 halogenation of pyrimidine nucleosides without a catalyst also represents a significant step towards sustainable synthesis. elsevierpure.com

Other cutting-edge techniques being explored include photocatalysis and electrochemistry. nih.gov These methods can facilitate reactions under mild conditions, often providing unique reactivity patterns not achievable through thermal methods. The merging of photocatalysis with electrochemistry, for instance, has been shown to enable net-oxidative C-H functionalization of heteroarenes without a chemical oxidant. nih.gov Applying these energy-efficient technologies to the synthesis and modification of this compound could unlock novel and more efficient pathways to valuable derivatives.

Table 1: Comparison of Synthetic Methodologies for Halogenated Pyrimidines
MethodologyDescriptionAdvantagesReferences
Traditional HalogenationStepwise halogenation of pyrimidine precursors, often using reagents like phosphorus oxychloride (POCl₃).Well-established and understood. evitachem.com
Direct C-H FunctionalizationTransition-metal-catalyzed activation and functionalization of C-H bonds on the pyrimidine ring.Reduces step count, avoids pre-functionalization. thieme-connect.comnih.govthieme-connect.com
Hypervalent Iodine ChemistryUse of hypervalent iodine(III) reagents to facilitate halogenation under mild, aqueous conditions.Environmentally friendly, high regioselectivity, room temperature operation. rsc.org
Ionic Liquid MediaUsing ionic liquids as recyclable solvents for halogenation reactions.Catalyst-free, reusable solvent, enhanced efficiency. elsevierpure.com
Photocatalysis/ElectrochemistryUtilizing light or electric current to drive reactions, enabling unique transformations under mild conditions.High efficiency, novel reactivity, reduced reliance on chemical oxidants. nih.gov

Advancements in Pyrimidine Scaffold Derivatization for Novel Chemical Entities

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. nih.govresearchgate.net The title compound, this compound, is an exceptionally versatile precursor for generating novel chemical entities due to its multiple reactive sites. evitachem.com The chlorine atoms on the pyrimidine ring and the chloromethyl group can be selectively targeted by nucleophiles like amines and thiols to create a diverse library of substituted pyrimidines. evitachem.com

Recent research has focused on synthesizing novel pyrimidine derivatives with a wide range of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties. nih.govmdpi.comrsc.org For example, new pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and shown to possess potent cytotoxicity against cancer cell lines, acting as PIM-1 kinase inhibitors. rsc.org Similarly, halogenated pyrrolopyrimidines have demonstrated significant activity against Staphylococcus aureus, with their potency being highly dependent on the specific halogen substitution. nih.gov

The derivatization strategy often involves combining the pyrimidine core with other pharmacologically important moieties. Hybrids of pyrimidine-hydrazone have been designed that intercalate into DNA, showing inhibitory activity against various cancer cell lines. mdpi.com The future in this area involves leveraging the distinct reactivity of each chlorine atom in this compound to perform sequential and regioselective substitutions, leading to highly complex and precisely functionalized molecules with potentially synergistic biological effects. mdpi.com

Table 2: Examples of Bioactive Derivatives from Pyrimidine Scaffolds
Derivative ClassSynthetic ApproachReported BioactivityReferences
Pyrido[2,3-d]pyrimidinesCondensation of α,β-unsaturated ketones with aminopyrimidines.Antioxidant, Anticancer, LOX Inhibition. nih.govnih.gov
Pyrimidine-Hydrazone HybridsCombination of pyrimidine, hydrazone, and dihydronaphthalene moieties.Anticancer (DNA intercalation). mdpi.com
6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesSuzuki coupling followed by amination.Antibacterial (potent against S. aureus). nih.gov
Trifluoromethyl Pyrimidine DerivativesMulti-step synthesis involving amide coupling.Antifungal, Insecticidal, Anticancer. nih.gov
Pyrido[2,3-d]pyrimidine PIM-1 InhibitorsAcylation/thioacylation followed by intramolecular heterocyclization.Anticancer (potent PIM-1 kinase inhibition). rsc.org

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research

The drug discovery process is notoriously long and expensive, but artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to increase efficiency and reduce costs. nih.govnih.govresearchgate.net In the context of pyrimidine research, AI/ML can be applied across the entire discovery pipeline, from initial design to predicting properties.

ML algorithms can be trained on large datasets of known compounds to build predictive models for bioactivity, toxicity, and physicochemical properties. nih.gov For pyrimidine derivatives, this means that new, unsynthesized structures can be virtually screened for their potential as, for example, kinase inhibitors or antimicrobial agents. nih.govplos.org Techniques like Random Forest and Support Vector Machines (SVM) have been successfully used to create classification models that can predict whether a compound will be active against a specific biological target. plos.orgnih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Beyond prediction, AI is being used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. researchgate.net These models can explore a vast chemical space to design novel pyrimidine scaffolds optimized for binding to a specific protein target. AI also plays a crucial role in optimizing synthetic routes by predicting reaction outcomes and suggesting optimal conditions, a key application for a multi-functional starting material like this compound. researchgate.net

Table 3: Applications of AI/ML in the Pyrimidine Drug Discovery Pipeline
Discovery StageAI/ML ApplicationDescriptionReferences
Target IdentificationData Mining & Pattern RecognitionAnalyzing biological data to identify and validate new protein targets for pyrimidine-based drugs. nih.govresearchgate.net
Hit IdentificationVirtual Screening & Predictive ModelingScreening large virtual libraries of pyrimidine derivatives to predict their binding affinity and bioactivity against a target. nih.gov
Lead OptimizationQuantitative Structure-Activity Relationship (QSAR) & De Novo DesignPredicting how structural modifications to a pyrimidine lead will affect its activity and properties; generating novel structures with improved characteristics. researchgate.net
Preclinical DevelopmentToxicity PredictionUsing ML models to predict the potential toxicity of pyrimidine compounds early in the process, reducing late-stage failures. nih.gov
Synthesis PlanningRetrosynthesis PredictionSuggesting efficient synthetic pathways for complex pyrimidine targets. nih.gov

Potential Applications in Material Science and Supramolecular Chemistry

While much of the focus on pyrimidines is in medicinal chemistry, their unique electronic and structural properties also make them attractive candidates for applications in material science and supramolecular chemistry. Pyrimidine-based scaffolds have been investigated for use in advanced materials such as organic semiconductors and light-emitting materials. thieme-connect.com

The field of supramolecular chemistry relies on non-covalent interactions like hydrogen bonds and halogen bonds to construct well-defined, higher-order architectures from molecular components. nih.gov Halogenated compounds are particularly valuable in this context. The chlorine atoms on this compound can act as halogen bond donors, while the electron-rich nitrogen atoms in the pyrimidine ring can act as halogen bond acceptors. nih.govmdpi.com

This dual functionality allows for the programmed self-assembly of molecules into complex structures such as 1-D chains, 2-D sheets, or discrete cyclic assemblies. nih.govnih.gov Research has shown that combining hydrogen-bond donors/acceptors with halogen-bond donors/acceptors on the same molecule can lead to the reliable construction of extended solid-state networks with predictable connectivity. nih.gov The specific arrangement of three chlorine atoms and two nitrogen atoms on this compound provides a precise blueprint for directing such intermolecular interactions, opening future research avenues into the design of novel co-crystals and functional organic materials. tandfonline.com

Role of this compound as a Key Building Block in Complex Molecule Synthesis

The utility of a chemical compound is often defined by its ability to serve as a starting point for the creation of more complex and valuable substances. By this measure, this compound is a highly significant molecule. It is classified as a key building block or intermediate in organic synthesis precisely because its multiple reactive sites offer a gateway to a wide variety of densely functionalized pyrimidine derivatives. evitachem.comthieme.de

The three chloro substituents exhibit differential reactivity, which can be exploited for stepwise, regioselective nucleophilic substitution reactions. This allows chemists to introduce different functional groups at the C4, C5, and chloromethyl positions in a controlled manner. This step-by-step construction is fundamental to the synthesis of complex target molecules, including many with significant biological activity. mdpi.com

For instance, 2-trichloromethyl-4-chloropyrimidines, which are structurally related, serve as valuable intermediates for creating a variety of pyrimidine derivatives through substitution reactions. thieme.de The synthesis of various bioactive molecules, such as PIM-1 kinase inhibitors and other heterocyclic systems, often starts from a multi-halogenated pyrimidine or pyridine (B92270) core. rsc.orgresearchgate.net The future application of this compound in this area will involve its use as a foundational scaffold upon which molecular complexity is built, leading to novel pharmaceuticals, agrochemicals, and functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.